4-tert-Octylphenol Diethoxylate-13C6

Catalog No.
S864490
CAS No.
1173020-69-3
M.F
C18H30O3
M. Wt
300.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Octylphenol Diethoxylate-13C6

CAS Number

1173020-69-3

Product Name

4-tert-Octylphenol Diethoxylate-13C6

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

300.389

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

LBCZOTMMGHGTPH-CJFYFUKZSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Synonyms

2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; 2-[2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; OP2EO-13C6

Environmental Fate and Monitoring:

-tert-Octylphenol Diethoxylate-13C6 (4-t-OP2EO-13C6) is a valuable tool in environmental science research, particularly for studying the fate and monitoring of nonylphenol ethoxylates (NPEs) in the environment. NPEs are a class of widely used surfactants found in various household and industrial products. Due to their environmental concerns, such as endocrine disruption and aquatic toxicity, there is a growing interest in understanding their environmental behavior.

4-t-OP2EO-13C6 is an isotopically labeled analogue of 4-t-OP2, the major breakdown product of NPEs. The presence of the 13C isotope allows researchers to distinguish it from naturally occurring background levels of 4-t-OP2 using a technique called isotope ratio mass spectrometry (IRMS) . This allows for more accurate and specific monitoring of NPE degradation products in environmental samples such as water, sediment, and sewage sludge.

Biodegradation Studies:

4-t-OP2EO-13C6 can be employed in biodegradation studies to assess the activity and efficiency of microorganisms that break down NPEs. By enriching environmental samples with 4-t-OP2EO-13C6 and monitoring the enrichment culture for the presence of 13C-labeled degradation products, researchers can gain insights into the biodegradation pathways and identify the microbial communities responsible for NPE degradation . This information is crucial for developing strategies to bioremediate NPE-contaminated environments.

Ecotoxicity Assessments:

The use of 4-t-OP2EO-13C6 can also facilitate ecotoxicity assessments of NPEs and their degradation products. By exposing aquatic organisms like fish, daphnia, or algae to 13C-labeled NPEs and monitoring the uptake and distribution of the labeled compound in their tissues, researchers can evaluate the potential toxic effects on different trophic levels in the ecosystem . This information is valuable for regulatory purposes and environmental risk assessments.

4-tert-Octylphenol Diethoxylate-13C6 is a stable isotope-labeled compound used primarily in analytical chemistry and environmental studies. It is a derivative of 4-tert-octylphenol, which is known for its applications in the production of surfactants and as an intermediate in chemical synthesis. The molecular formula for 4-tert-Octylphenol Diethoxylate-13C6 is C18H30O3C_{18}H_{30}O_3 with a molecular weight of 300.38 g/mol . The compound is characterized by its ethoxylate groups, which enhance its solubility and reactivity in various chemical processes.

Typical of phenolic compounds, including:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Ether Formation: It can undergo reactions with alkyl halides to form ethers.
  • Nucleophilic Substitution: The aromatic ring can be modified through electrophilic substitution reactions.

These reactions are essential for synthesizing various derivatives and functionalizing the compound for specific applications.

The synthesis of 4-tert-Octylphenol Diethoxylate-13C6 typically involves the following steps:

  • Preparation of 4-tert-Octylphenol: This can be synthesized through the alkylation of phenol with tert-octyl bromide.
  • Ethoxylation: The prepared 4-tert-octylphenol undergoes ethoxylation using ethylene oxide in the presence of a catalyst to introduce diethoxy groups.
  • Isotope Labeling: The incorporation of carbon-13 isotopes is done during the synthesis process, allowing for tracking and analysis in various studies.

These methods ensure high purity and yield, making the compound suitable for research applications .

4-tert-Octylphenol Diethoxylate-13C6 has several applications, including:

  • Analytical Standards: Used as a reference material in environmental testing and chemical analysis.
  • Research Tool: Employed in studies investigating the behavior and fate of phenolic compounds in various environments.
  • Surfactant Production: Acts as an intermediate in producing nonionic surfactants used in detergents and cleaning products.

Its stable isotope labeling makes it particularly valuable for tracing studies in environmental science and toxicology .

Interaction studies involving 4-tert-Octylphenol Diethoxylate-13C6 focus on its behavior in biological systems and its interactions with other chemicals. These studies often assess:

  • Bioaccumulation Potential: Evaluating how the compound accumulates in living organisms over time.
  • Toxicological Assessments: Understanding its effects on various biological systems, particularly regarding endocrine disruption.
  • Environmental Fate: Investigating how the compound interacts with soil and water systems, including degradation pathways and persistence.

Such studies are crucial for assessing the environmental impact of this compound and its derivatives .

Several compounds share structural similarities with 4-tert-Octylphenol Diethoxylate-13C6. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NonylphenolC15H24OKnown for strong endocrine-disrupting properties
OctylphenolC12H26OUsed as a precursor for surfactants
4-(1,1,3,3-Tetramethylbutyl)phenolC15H24OCommonly used as an antioxidant in industrial applications

Uniqueness of 4-tert-Octylphenol Diethoxylate-13C6

What sets 4-tert-Octylphenol Diethoxylate-13C6 apart from these similar compounds is its specific isotopic labeling, which allows for precise tracking in analytical applications. Its diethoxy groups also enhance solubility compared to other phenolic compounds, making it particularly useful in research settings focused on environmental monitoring and toxicology studies .

XLogP3

4.5

Wikipedia

2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol

Dates

Modify: 2023-08-15

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